molecular formula C22H22O12 B8020243 Isorhamnetin-3-O-galactoside

Isorhamnetin-3-O-galactoside

Cat. No.: B8020243
M. Wt: 478.4 g/mol
InChI Key: CQLRUIIRRZYHHS-HEQLHBKPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isorhamnetin-3-O-galactoside (I3OG) is a flavonoid glycoside derived from the methylation of quercetin at the 3'-OH position, forming the aglycone isorhamnetin (3'-methoxy quercetin), conjugated with a galactose moiety. It is primarily isolated from plants such as Artemisia capillaris and Oenanthe javanica . I3OG exhibits potent antioxidant and anti-inflammatory activities, modulating pathways like Nrf2/HO-1 to enhance cellular defense against oxidative stress and suppressing pro-inflammatory mediators such as NF-κB, AP-1, iNOS, and COX-2 . Its hepatoprotective effects are well-documented in CCl4-induced liver injury models, where it reduces serum ALT/AST levels, lipid peroxidation (MDA), and TNF-α expression while enhancing HO-1 activity .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19+,22+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLRUIIRRZYHHS-HEQLHBKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isorhamnetin-3-O-galactoside typically involves the glycosylation of isorhamnetin. One common method is the enzymatic glycosylation using glycosyltransferases. For instance, a three-enzyme cascade involving rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase has been used to synthesize similar glycosides . The optimal conditions for these reactions include a pH of 7.0 and a temperature of 45°C.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing microbial fermentation or plant cell cultures. These methods offer a sustainable and efficient approach to producing this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: Isorhamnetin-3-O-galactoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Substitution reactions, particularly glycosylation, can modify the glycoside moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Glycosylation reactions typically involve glycosyl donors like UDP-galactose and glycosyltransferase enzymes.

Major Products: The major products formed from these reactions include various glycosylated derivatives and oxidized forms of this compound.

Scientific Research Applications

Antioxidant and Anti-inflammatory Activities

Isorhamnetin-3-O-galactoside exhibits significant antioxidant properties, which are crucial for combating oxidative stress in various diseases. Studies have demonstrated its ability to scavenge free radicals and enhance the body's antioxidant defense mechanisms.

Key Findings:

  • In a study involving carbon tetrachloride (CCl4)-induced hepatic injury in mice, this compound significantly reduced serum levels of aminotransferases and malondialdehyde, markers of liver damage. It also decreased the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
  • The compound's anti-inflammatory effects were further validated in models of skin inflammation, where it inhibited the production of inflammatory cytokines like TNF-α and IL-6 .

Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits, particularly in conditions associated with neuroinflammation and oxidative stress.

Case Studies:

  • A study highlighted its protective effects against neuroinflammation in models of Machado-Joseph disease, a neurodegenerative disorder. This compound treatment resulted in reduced neuronal loss and improved motor function .
  • The compound's ability to modulate pathways involved in neuroprotection suggests its potential as a therapeutic agent for neurodegenerative diseases.

Anticoagulant Properties

This compound has been identified as a potential anticoagulant, exhibiting antithrombotic and profibrinolytic activities.

Research Insights:

  • It functions as a 5-lipoxygenase inhibitor, which may contribute to its anticoagulant effects. This property positions it as a candidate for developing new anticoagulant therapies aimed at severe vascular inflammatory diseases .

Hepatoprotective Effects

The hepatoprotective properties of this compound have been extensively studied.

Mechanisms of Action:

  • In CCl4-induced liver injury models, this compound enhanced the antioxidant defense system by upregulating nuclear factor erythroid 2-related factor 2 (Nrf2) and downregulating NF-kB signaling pathways . These actions contribute to its protective effects against liver damage.

Summary of Applications

The following table summarizes the key applications and findings related to this compound:

ApplicationMechanism/EffectReference
AntioxidantScavenges free radicals; enhances antioxidant defenses
Anti-inflammatoryReduces levels of TNF-α, IL-6, iNOS, COX-2
NeuroprotectiveProtects neurons from degeneration
AnticoagulantInhibits 5-lipoxygenase; reduces thrombus formation
HepatoprotectiveEnhances Nrf2 signaling; reduces oxidative stress

Mechanism of Action

The mechanism of action of isorhamnetin-3-O-galactoside involves several molecular targets and pathways:

Comparison with Similar Compounds

Flavonoid glycosides sharing structural or functional similarities with I3OG include:

Structural Analogues
Compound Aglycone Sugar Moiety Key Sources
Isorhamnetin-3-O-galactoside Isorhamnetin Galactose Artemisia capillaris, almonds
Isorhamnetin-3-O-glucoside Isorhamnetin Glucose Almonds, Opuntia ficus-indica
Isorhamnetin-3-O-rutinoside (Narcissin) Isorhamnetin Rutinose (glucose + rhamnose) Artemisia spp., Siberian plants
Hyperoside (Quercetin-3-O-galactoside) Quercetin Galactose Hypericum perforatum, Oenanthe javanica
Kaempferol-3-O-galactoside Kaempferol Galactose Almonds, tea leaves

Structural Impact on Bioactivity :

  • Rutinosides (e.g., narcissin) have larger molecular weights, which may reduce absorption but prolong metabolic stability .
  • Aglycone : Isorhamnetin’s 3'-methoxy group confers stronger antioxidant activity than quercetin derivatives by stabilizing free radicals .
Bioactivity Comparison
Antioxidant and Hepatoprotective Effects
Compound Nrf2/HO-1 Activation Reduction in ALT/AST (CCl4 Model) Lipid Peroxidation (MDA) Inhibition Reference
I3OG +++ 50–200 mg/kg (dose-dependent) 40–60% reduction at 100 mg/kg
Hyperoside ++ 100 mg/kg (comparable to silymarin) 30–50% reduction
Narcissin + Not studied Moderate inhibition
Kaempferol-3-O-galactoside ++ Not reported 20–35% reduction
  • Mechanistic Differences : I3OG uniquely suppresses MAPK phosphorylation (JNK, ERK, p38) and NF-κB nuclear translocation more effectively than hyperoside .
Anti-Inflammatory Activity
Compound TNF-α Inhibition iNOS/COX-2 Suppression NF-κB/AP-1 Inhibition Reference
I3OG 60–70% +++ +++
Isorhamnetin-3-O-glucoside 40–50% ++ ++
Narcissin 30–40% + +
Hyperoside 50–60% ++ ++
  • I3OG’s 3-O-galactoside structure enhances binding to inflammatory transcription factors compared to glucosides .
Enzyme Inhibition and Binding Affinity
Compound CYP17A1 Inhibition (ΔG, kcal/mol) Anticoagulant Activity (aPTT/PT) Reference
I3OG -57.46 Prolongs aPTT by 1.5×
Quercetin-3-O-rutinoside -65.24 No data
Hyperoside Not tested Prolongs aPTT by 1.3×
  • Despite lower CYP17A1 affinity than quercetin-3-O-rutinoside, I3OG shows superior in vivo hepatoprotection due to better bioavailability .

Biological Activity

Isorhamnetin-3-O-galactoside (I3G) is a flavonoid glycoside derived from the plant Oenanthe javanica, recognized for its diverse biological activities. This compound has been extensively studied for its potential therapeutic applications, particularly in anti-inflammatory, antioxidant, and neuroprotective domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of I3G.

Chemical Structure and Source

This compound is a glycosylated form of isorhamnetin, characterized by the presence of a galactose moiety attached at the 3-position of the flavonoid structure. The compound can be isolated from several plant sources, notably from Oenanthe javanica (water dropwort) and other medicinal herbs.

1. Anti-inflammatory Effects

I3G exhibits significant anti-inflammatory properties, primarily through the inhibition of high mobility group box 1 (HMGB1)-induced inflammatory responses. Research indicates that I3G effectively reduces the release of HMGB1 and downregulates inflammatory mediators such as TNF-α and IL-6 in human endothelial cells and animal models of sepsis .

Table 1: Summary of Anti-inflammatory Mechanisms

MechanismDescription
HMGB1 InhibitionSuppresses HMGB1 release and its signaling pathways .
Cytokine ModulationReduces TNF-α and IL-6 levels, mitigating inflammatory responses .
NF-κB Pathway SuppressionInhibits NF-κB activation, leading to decreased inflammation .

2. Antioxidant Activity

I3G demonstrates potent antioxidant capabilities, which contribute to its protective effects against oxidative stress. Studies have shown that it enhances the antioxidant defense system in liver cells, particularly in models of carbon tetrachloride (CCl4)-induced hepatic damage . This activity is crucial for preventing cellular damage and maintaining homeostasis.

3. Neuroprotective Effects

The neuroprotective potential of I3G has been highlighted in various studies. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis and inflammation, making it a candidate for treating neurodegenerative diseases .

Case Study 1: In Vivo Effects on Sepsis

In a study involving cecal ligation and puncture (CLP)-induced septic mice, I3G significantly reduced sepsis-related mortality by inhibiting HMGB1 release and modulating inflammatory responses. The treatment group exhibited improved survival rates compared to controls, showcasing I3G's potential as a therapeutic agent in severe vascular inflammatory diseases .

Case Study 2: Hepatic Protection

Another study evaluated the protective effects of I3G against CCl4-induced liver injury in rats. The results indicated that I3G administration led to decreased levels of liver enzymes indicative of damage (ALT and AST), enhanced antioxidant enzyme activity (SOD and CAT), and reduced lipid peroxidation markers (MDA) .

Molecular Targets

I3G interacts with several molecular targets involved in inflammation and oxidative stress response:

  • NF-κB : A key transcription factor in inflammatory signaling.
  • TNF-α : A pro-inflammatory cytokine whose expression is inhibited by I3G.
  • JNK/p38 MAPK : Signaling pathways involved in stress responses that are modulated by I3G .

Q & A

Q. What are the key physicochemical properties of IMG critical for experimental design?

IMG (C₂₂H₂₂O₁₂; molecular weight 478.406 g/mol) has a solubility of 1.22 g/L in aqueous solutions, a LogP of 0.64 (indicating moderate lipophilicity), and a polar surface area of 195.6 Ų, influencing its bioavailability and interaction with biological membranes . Its IUPAC name and stereochemistry (β-D-galactosyl substitution at position 3) are critical for structural identification via NMR and mass spectrometry . These properties guide solvent selection (e.g., DMSO for stock solutions) and dosing strategies in cellular assays .

Q. Which spectroscopic techniques are recommended for structural elucidation of IMG?

Use high-resolution mass spectrometry (HR-MS) to confirm molecular weight (exact mass 478.111) and liquid chromatography (LC)-MS/MS for fragmentation patterns. Nuclear magnetic resonance (NMR) analysis of its InChI key (CQLRUIIRRZYHHS-UVHBULKNSA-N) resolves stereochemistry, particularly the galactoside moiety . FT-IR can identify hydroxyl (3,200–3,600 cm⁻¹) and carbonyl (1,650 cm⁻¹) functional groups .

Q. How is IMG sourced and purified for in vitro studies?

IMG is commonly isolated from Oenanthe javanica (water dropwort) via methanol extraction, followed by column chromatography (e.g., Sephadex LH-20) and HPLC purification. Purity (>95%) is validated using UV-Vis (λmax ~350 nm) and LC-MS .

Advanced Research Questions

Q. What experimental models validate IMG's anti-inflammatory mechanisms?

  • In vitro : Human umbilical vein endothelial cells (HUVECs) stimulated with high-mobility group box 1 (HMGB1) show reduced TNF-α and IL-6 secretion when treated with IMG (10–50 μM), measured via ELISA .
  • In vivo : Cecal ligation and puncture (CLP)-induced septic mice demonstrate IMG's inhibition of HMGB1-mediated NF-κB activation (IC₅₀ ~25 μM), assessed through Western blot and immunohistochemistry .

Q. How does IMG modulate anticoagulant activity, and what assays are recommended?

IMG prolongs activated partial thromboplastin time (aPTT) and prothrombin time (PT) in human plasma at 50–100 μg/mL, indicating inhibition of intrinsic and extrinsic coagulation pathways. Dose-dependent thrombin inhibition (IC₅₀ ~40 μM) is measured using chromogenic substrates (e.g., S-2238) . For reproducibility, pre-incubate plasma with IMG for 10 minutes at 37°C before assay initiation .

Q. What methodological challenges arise in studying IMG's bioavailability?

IMG’s low solubility and rapid metabolism (e.g., deglycosylation to isorhamnetin) limit oral bioavailability. Solutions include:

  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve stability and cellular uptake .
  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentrations post-administration (e.g., Cmax ~1.2 μg/mL at 2 hours in mice) .

Q. How can researchers address discrepancies in IMG's reported bioactivities across studies?

Variability in outcomes (e.g., IC₅₀ values for anti-inflammatory effects) may stem from:

  • Cell line differences : Primary HUVECs vs. immortalized endothelial cells.
  • Dosing protocols : Acute vs. chronic exposure (e.g., 24-hour vs. 72-hour treatments).
  • Endpoint selection : Cytokine secretion vs. transcriptional regulation (e.g., qPCR for NF-κB targets) .

Methodological Best Practices

Q. What controls are essential in IMG-related experiments?

  • Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity.
  • Positive controls : Quercetin (for antioxidant assays) or heparin (for anticoagulant studies).
  • Metabolic stability : Include β-glucosidase inhibitors (e.g., castanospermine) to prevent IMG degradation in cell culture .

Q. How to design a dose-response study for IMG’s dual anticoagulant and anti-inflammatory effects?

Use a staggered approach:

  • Step 1 : Screen 1–100 μM in HUVECs for cytotoxicity (MTT assay).
  • Step 2 : Test non-toxic doses (10–50 μM) in parallel aPTT (coagulation) and TNF-α ELISA (inflammation) assays .
  • Step 3 : Validate in vivo using CLP mice (10 mg/kg IV) with plasma and tissue sampling at 6–24 hours .

Data Interpretation and Reporting

Q. How should researchers report conflicting data on IMG’s endothelial protein C receptor (EPCR) modulation?

Conflicting results (e.g., IMG downregulates EPCR in some studies but not others) require:

  • Contextual analysis : Differences in cell types (primary vs. cancerous endothelial cells).
  • Method transparency : Specify ELISA kits (e.g., R&D Systems Quantikine) and antibody clones used .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isorhamnetin-3-O-galactoside
Reactant of Route 2
Isorhamnetin-3-O-galactoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.